N-(thiophen-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-[(THIOPHEN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a trimethoxyphenyl group, and a dihydro-1,2-oxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(THIOPHEN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxaldehyde with 3,4,5-trimethoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydroxylamine to yield the dihydro-1,2-oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(THIOPHEN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(THIOPHEN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-[(THIOPHEN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, and cancer cell receptors.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell wall synthesis, and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.
Oxazole Derivatives: Compounds like 2,5-dimethyl-1,2-oxazole and 4,5-dihydro-1,2-oxazole-3-carboxamide.
Uniqueness
N-[(THIOPHEN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiophene ring, a trimethoxyphenyl group, and a dihydro-1,2-oxazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20N2O5S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H20N2O5S/c1-22-14-7-11(8-15(23-2)17(14)24-3)13-9-16(25-20-13)18(21)19-10-12-5-4-6-26-12/h4-8,16H,9-10H2,1-3H3,(H,19,21) |
InChI Key |
CKHXDQBENOJBPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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